molecular formula C11H11FN2O2 B1341642 N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 1008420-22-1

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No. B1341642
CAS RN: 1008420-22-1
M. Wt: 222.22 g/mol
InChI Key: DRUIRMDCDQEFBD-UHFFFAOYSA-N
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Description

The compound "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" is a derivative of pyrrolidinecarboxamide with a fluorine atom on the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of other fluorophenyl-pyrrolidinecarboxamide derivatives involves ring closure reactions and other synthetic strategies . These methods could potentially be adapted for the synthesis of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide".

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, ensuring consistency between the computed and observed structures . The presence of hydrogen bonds and other intermolecular interactions in the solid state is a common feature, which can influence the packing and stability of the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of fluorophenyl-pyrrolidinecarboxamide derivatives can be influenced by the presence of the fluorine atom and the amide group. These functionalities may participate in various chemical reactions, such as hydrogen bond formation and molecular docking with biological targets . The specific reactivity of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" would need to be studied in detail to understand its unique chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-pyrrolidinecarboxamide derivatives are closely related to their molecular structure. Crystallographic studies reveal different aggregation processes and polymorphism, which can affect the melting point and solubility . DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's physicochemical properties and reactivity . These analyses are crucial for predicting the behavior of "N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide" in various environments.

Scientific Research Applications

Stereochemistry in Pharmacological Profiles

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide belongs to a class of compounds known for their central nervous system (CNS) activity, related to memory facilitation and cognitive function improvement. Research on structurally related compounds, like phenylpiracetam, highlights the importance of stereochemistry in enhancing pharmacological profiles. The design, synthesis, and biological activity exploration of these compounds underscore a direct relationship between stereocenter configurations and biological properties, advocating for the selection of the most effective stereoisomers to optimize therapeutic efficacy (Veinberg et al., 2015).

Advances in Fluorine Chemistry for Cancer Treatment

The advancements in fluorine chemistry have significantly contributed to the development of fluorinated pyrimidines for cancer treatment. The synthesis methods, including incorporation of isotopes for studying metabolism and biodistribution, are pivotal. New insights into how fluorinated pyrimidines perturb nucleic acid structure have emerged from computational and experimental studies, indicating a broadened application scope of these compounds in personalized medicine (Gmeiner, 2020).

Environmental Biodegradability of Polyfluoroalkyl Chemicals

The environmental impact and biodegradability of polyfluoroalkyl chemicals, which can be related to the broader family of compounds including N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, have been a subject of study. These chemicals, potential precursors to perfluoralkyl carboxylic acids, undergo microbial and abiotic degradation, highlighting the need for understanding their fate in the environment to assess ecological risks accurately (Liu & Mejia Avendaño, 2013).

Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a core component of N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, is extensively utilized in drug discovery due to its versatile biological activity. The saturated scaffold allows efficient exploration of pharmacophore space, contributing significantly to stereochemistry and enhancing three-dimensional coverage of the molecule. This adaptability makes pyrrolidine derivatives promising candidates for developing new CNS-acting drugs (Petri et al., 2021).

Fluorinated Alternatives in Environmental Impact

Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids involves evaluating the environmental releases, persistence, and human and biota exposure. These studies are critical for assessing the safety and environmental impact of fluorinated compounds, offering insights into their fate and transport in the ecosystem. The assessment helps in understanding whether such alternatives, including those structurally related to N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide, are safe for humans and the environment (Wang et al., 2013).

properties

IUPAC Name

N-(2-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUIRMDCDQEFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide

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